molecular formula C33H42N8O9S B12530285 L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- CAS No. 733021-30-2

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl-

Cat. No.: B12530285
CAS No.: 733021-30-2
M. Wt: 726.8 g/mol
InChI Key: ZWEJERQUIWVADF-GKKOWRRISA-N
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Description

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is a peptide compound composed of five amino acids: L-asparagine, L-asparaginyl, L-tyrosyl, L-tryptophyl, and L-methionyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-methionyl, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-tryptophyl, is activated and coupled to the deprotected amine group.

    Repetition: Steps 2 and 3 are repeated for L-tyrosyl, L-asparaginyl, and L-asparagine.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms for expression and subsequent purification.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Various reagents such as carbodiimides for amide bond formation.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in cancer treatment due to its ability to interfere with amino acid metabolism in cancer cells.

    Industry: Utilized in the development of peptide-based materials and as a catalyst in certain biochemical reactions.

Mechanism of Action

The mechanism of action of L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The peptide can bind to enzymes and receptors involved in amino acid metabolism and cellular signaling.

    Pathways: It may inhibit the synthesis of proteins by depleting essential amino acids, leading to cell death in certain cancer cells.

Comparison with Similar Compounds

Similar Compounds

    L-Asparagine: A single amino acid with roles in protein synthesis and metabolism.

    L-Asparaginyl-L-tyrosyl: A dipeptide with potential biological activity.

    L-Tryptophyl-L-methionyl: Another dipeptide with distinct chemical properties.

Uniqueness

L-Asparagine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-methionyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to interfere with amino acid metabolism and protein synthesis makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

733021-30-2

Molecular Formula

C33H42N8O9S

Molecular Weight

726.8 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C33H42N8O9S/c1-51-11-10-23(30(46)41-26(33(49)50)15-28(36)44)38-32(48)25(13-18-16-37-22-5-3-2-4-20(18)22)40-31(47)24(12-17-6-8-19(42)9-7-17)39-29(45)21(34)14-27(35)43/h2-9,16,21,23-26,37,42H,10-15,34H2,1H3,(H2,35,43)(H2,36,44)(H,38,48)(H,39,45)(H,40,47)(H,41,46)(H,49,50)/t21-,23-,24-,25-,26-/m0/s1

InChI Key

ZWEJERQUIWVADF-GKKOWRRISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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